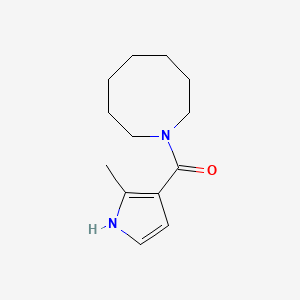![molecular formula C15H22N2O B7584140 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)
3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide, also known as TATB, is a chemical compound that has been extensively researched for its potential applications in various fields.
Scientific Research Applications
3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been studied for its potential applications in various fields such as drug discovery, materials science, and catalysis. In drug discovery, 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has shown promising results as a potential inhibitor of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In materials science, 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been studied as a potential catalyst for various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes through binding to their active sites. 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been shown to selectively inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the nervous system.
Biochemical and Physiological Effects:
3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide can inhibit the activity of certain enzymes involved in the progression of diseases such as cancer and Alzheimer's. In vivo studies have shown that 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide can improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide in lab experiments is its high selectivity towards certain enzymes, which allows for more precise targeting of specific pathways in biochemical and physiological processes. However, one limitation of using 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide. One direction is to further investigate its potential applications in drug discovery, particularly as a potential inhibitor of enzymes involved in the progression of diseases such as cancer and Alzheimer's. Another direction is to explore its potential applications in materials science, particularly as a building block for the synthesis of MOFs with enhanced gas storage and separation properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide and its potential biochemical and physiological effects in vivo.
Synthesis Methods
The synthesis of 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide involves the reaction of 3-nitrobenzoyl chloride with 2,2,3,3-tetramethylazetidine in the presence of a base such as triethylamine. The resulting product is then reduced with hydrogen gas over a palladium catalyst to yield 3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide.
properties
IUPAC Name |
3-[(2,2,3,3-tetramethylazetidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-14(2)10-17(15(14,3)4)9-11-6-5-7-12(8-11)13(16)18/h5-8H,9-10H2,1-4H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQILWJRKTZBOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1(C)C)CC2=CC(=CC=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584066.png)


![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)
![(6-Methylpyridin-3-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584083.png)
![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![5-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)pyrrolidin-2-one](/img/structure/B7584103.png)
![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)

![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)